

Technical Guide: 2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-Dichloro-N-isopropylbenzylamine
Cat. No.:	B181233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for **2,4-Dichloro-N-isopropylbenzylamine**. This guide summarizes the available data and provides a theoretical framework based on related compounds. Further experimental validation is required.

Core Compound Information

2,4-Dichloro-N-isopropylbenzylamine is a chlorinated derivative of N-isopropylbenzylamine. Its basic chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	46190-62-9	P&S Chemicals[1]
IUPAC Name	2,4-Dichloro-N-isopropylbenzylamine	P&S Chemicals[1]
Synonyms	Benzenemethanamine, 2,4-dichloro-N-(1-methylethyl)-; ((2,4-DICHLOROPHENYL)METHYL)(PROPAN-2-YL)AMINE	Global Substance Registration System[2]
Molecular Formula	C ₁₀ H ₁₃ Cl ₂ N	P&S Chemicals[1], Global Substance Registration System[2]
Molecular Weight	218.12 g/mol	Global Substance Registration System[2]
Chemical Structure	Stereochemistry: ACHIRAL	Global Substance Registration System[2]
InChI Key	ZRTOSIHDTPTDMZ-UHFFFAOYSA-N	Global Substance Registration System[2]
SMILES	CC(C)NCc1ccc(cc1Cl)Cl	Global Substance Registration System[2]

Synthesis and Manufacturing

While specific experimental protocols for the synthesis of **2,4-Dichloro-N-isopropylbenzylamine** are not readily available in the public domain, a plausible and common method is reductive amination. This approach is widely used for the synthesis of N-isopropylbenzylamine and can be adapted for its chlorinated analogue.[3]

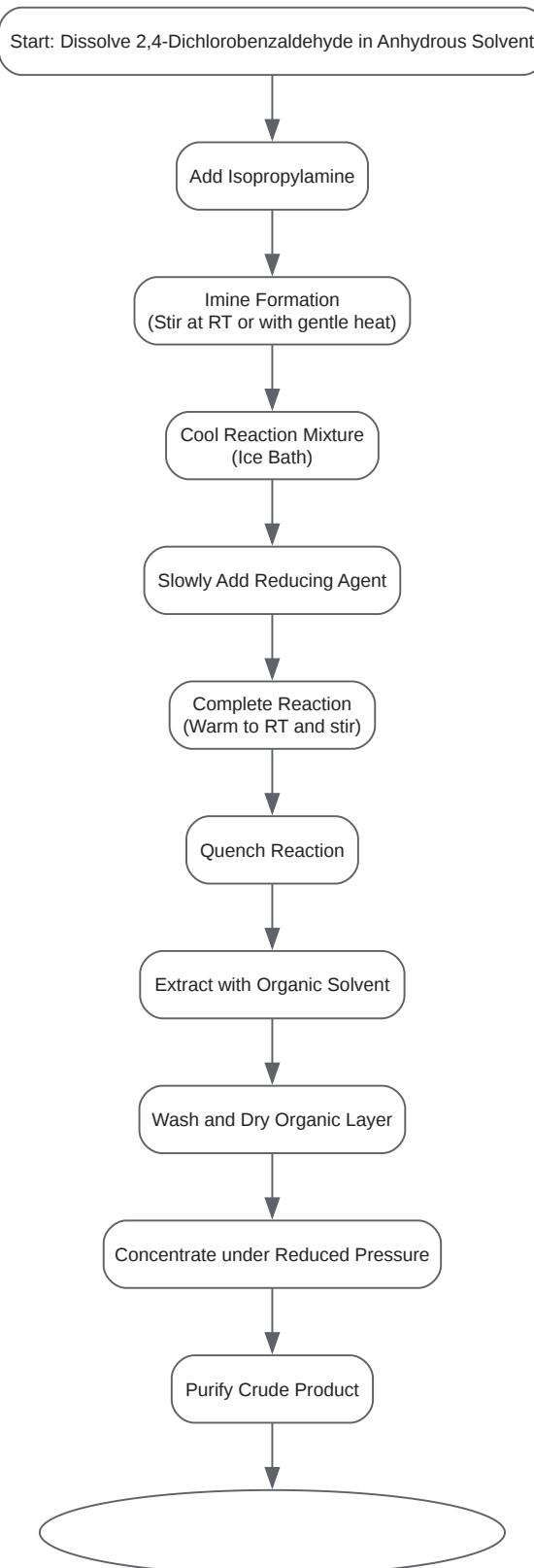
Proposed Experimental Protocol: Reductive Amination

This protocol is a theoretical adaptation based on the synthesis of similar compounds.

Reaction:

2,4-Dichlorobenzaldehyde + Isopropylamine → **2,4-Dichloro-N-isopropylbenzylamine**

Materials:


- 2,4-Dichlorobenzaldehyde
- Isopropylamine
- Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane)
- Acid catalyst (optional, e.g., Acetic acid)

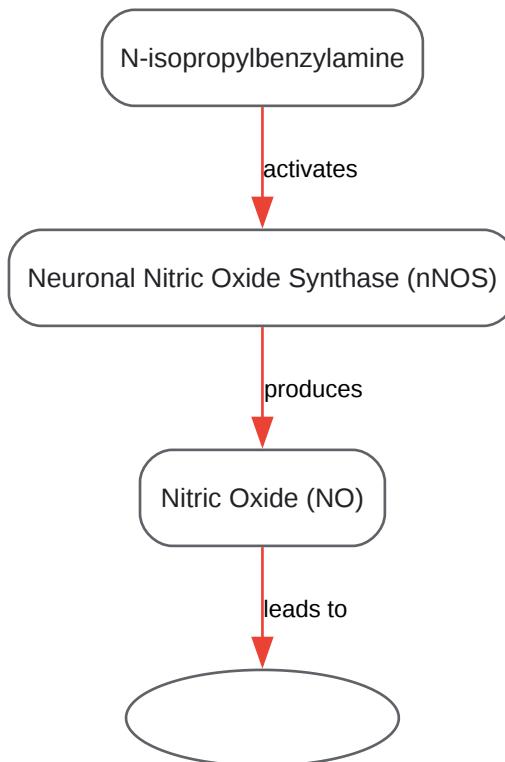
Procedure:

- Dissolve 2,4-dichlorobenzaldehyde in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Add isopropylamine to the solution. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the intermediate imine.
- Once imine formation is complete (which can be monitored by techniques like TLC or GC-MS), cool the reaction mixture in an ice bath.
- Slowly add the reducing agent to the cooled solution. The temperature should be carefully controlled during this exothermic step.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
- Quench the reaction by carefully adding water or a dilute acid solution.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and filter.

- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Logical Workflow for Proposed Synthesis:

[Click to download full resolution via product page](#)


Caption: Proposed reductive amination workflow for the synthesis of **2,4-Dichloro-N-isopropylbenzylamine**.

Biological Activity and Toxicological Profile

There is no specific information available regarding the biological activity, mechanism of action, or toxicological profile of **2,4-Dichloro-N-isopropylbenzylamine**. However, studies on the related compound, N-isopropylbenzylamine, may offer some insights, though direct extrapolation is not recommended due to the significant influence of the chloro-substituents.

N-isopropylbenzylamine has been investigated for its potential as a methamphetamine substitute and has been found to induce conditioned place preference in animal models, suggesting some reinforcing properties.^{[4][5][6]} Its toxicity in neuronal cell lines is linked to an increase in intracellular nitric oxide (NO) through the activation of neuronal nitric oxide synthase (nNOS).^{[4][7][8]}

Signaling Pathway of a Related Compound (N-isopropylbenzylamine):

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 8. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181233#2-4-dichloro-n-isopropylbenzylamine-cas-46190-62-9-basic-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com